molecular formula C11H16O2 B1367500 3-Phenylpentane-1,5-diol CAS No. 829-27-6

3-Phenylpentane-1,5-diol

Cat. No. B1367500
CAS RN: 829-27-6
M. Wt: 180.24 g/mol
InChI Key: FCODQYLSDNRUBJ-UHFFFAOYSA-N
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Description

3-Phenylpentane-1,5-diol is a chemical compound with the molecular formula C11H16O2 . It is also known as 3-Phenyl-1,5-pentanediol . This compound can be used to prepare angiotensin II receptor antagonists, which are useful in the treatment of hypertension .


Synthesis Analysis

The synthesis of similar compounds like 1,5-pentanediol can be achieved from sustainable sources such as furfural . The key reactions involved in this synthesis are proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation .


Molecular Structure Analysis

The molecular structure of 3-Phenylpentane-1,5-diol consists of a pentane chain with two hydroxyl groups at the 1 and 5 positions and a phenyl group at the 3 position .


Chemical Reactions Analysis

Diols, like 3-Phenylpentane-1,5-diol, can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .

Scientific Research Applications

1. Antifungal and Biological Activity

3-Phenylpentane-1,5-diol and its derivatives have been investigated for their biological activities, particularly in antifungal applications. Research by Jiao, Cao, and Zhao (2012) on symmetric anti-2,4-bis(X-phenyl)pentane-2,4-diols highlighted their potential as antifungal agents against various fungal species such as Gibberella zeae and Botrytis cinerea, with the structure being stabilized by classical intra- and intermolecular hydrogen bonding (Jiao, Cao, & Zhao, 2012).

2. Synthetic Chemistry and Catalyst Applications

In synthetic chemistry, 3-Phenylpentane-1,5-diol derivatives have been used in various reactions. For instance, Zhang et al. (2010) described the synthesis of 1-phenylpentane-1, 4-diones via an organophosphine-catalyzed addition reaction, emphasizing the high selectivity and simplicity of this approach (Zhang, Qiao, Huang, Liang, & Zhou, 2010). Additionally, Ringstrand et al. (2011) explored the preparation of 3-substituted-1,5-dibromopentanes from 3-substituted 1,5-pentanediols, underlining their importance as intermediates in the preparation of liquid crystalline derivatives (Ringstrand et al., 2011).

3. Pharmaceutical and Dermatological Uses

In the pharmaceutical field, derivatives of 3-Phenylpentane-1,5-diol have been compared with other diols for potential applications in dermatology. Sundberg and Faergemann (2008) found that pentane-1,5-diol was effective and safe for topical administration, with advantages in drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity compared to other diols (Sundberg & Faergemann, 2008).

4. Fragrance and Aromatic Applications

3-Phenylpentane-1,5-diol and its derivatives have also been studied for their use in fragrances. Scognamiglio et al. (2012) provided a detailed review of 3-methyl-5-phenylpentanol, a derivative, when used as a fragrance ingredient, highlighting its toxicologic and dermatologic aspects (Scognamiglio, Jones, Letizia, & Api, 2012).

Safety And Hazards

When handling 3-Phenylpentane-1,5-diol, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of 3-Phenylpentane-1,5-diol research and application could involve its use in the synthesis of angiotensin II receptor antagonists for the treatment of hypertension . Additionally, the development of new protocols for the stereoselective synthesis of diols continues to be of great interest in organic chemistry .

properties

IUPAC Name

3-phenylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCODQYLSDNRUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540532
Record name 3-Phenylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpentane-1,5-diol

CAS RN

829-27-6
Record name 3-Phenylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Phenylglutaric acid (3.39 g, 16.3 mmol) was dissolved in tetrahydrofuran (163 mL) and cooled to 0° C. A 1.0 M tetrahydrofuran solution of borane tetrahydrofuran complex (65 mL, 65 mmol) was added dropwise, and the reaction was allowed to warm to room temperature overnight. The reaction was cooled to 0° C., quenched with methanol slowly, followed by water, and concentrated in vacuo. The resulting solid was stirred with 1N hydrochloric acid for 20 minutes. The solution was extracted into ethyl acetate. The combined organic layers were dried (magnesium sulfate), filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate to give the title compound as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.75-1.86 (m, 2H), 1.86-1.96 (m, 2H), 2.45 (br s, 2H), 2.87-2.95 (m, 1H), 3.39-3.48 (m, 2H), 3.49-3.57 (m, 2H), 7.15-7.22 (m, 3H), 7.25-7.31 (m, 2H).
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Synthesis routes and methods II

Procedure details

3.0 g (14.4 mmol) of 3-phenylglutaric acid were dissolved in 20 ml of abs. THF, the mixture was cooled to −10° C. and 31.7 ml (31.7 mmol) of a 1 M solution of lithium aluminium hydride in THF were added dropwise. During the addition, a further 50 ml of abs. THF were added. The resulting suspension was slowly warmed to RT and stirred at RT overnight. After cooling to 0° C., initially isopropanol and then a mixture of isopropanol and water (3:1) were carefully added dropwise. The resulting suspension was acidified by addition of 1 N hydrochloric acid and mixed with Celite. The mixture was filtered through Celite, the filter cake was washed with isopropanol and the filtrate obtained was concentrated under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 2:1→1:1). This gave 1.9 g of the target product (73% of theory).
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Synthesis routes and methods III

Procedure details

To a suspension of 9.10 g (240 mM) of lithium aluminum hydride in tetrahydrofuran (500 ml)-diethyl ether (200 ml) was added a solution of 24.960 g (119.9 mM) of 3-phenylglutaric acid in 100 ml of tetrahydrofuran dropwise with ice-cooling and the mixture was stirred at room temperature overnight. To this reaction mixture was added water gradually dropwise under ice-cooling until a precipitate had formed. The precipitate was filtered off with the aid of celite and washed with ethyl acetate. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure to provide crude 3-phenylpentane-1,5-diol. This crude product was not purified but used as it was in the next reaction. (Brown liquid, yield 19.19 g).
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9.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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